molecular formula C11H16ClNO B2661146 4-(2-Cyclopropylethoxy)aniline hydrochloride CAS No. 1909305-38-9

4-(2-Cyclopropylethoxy)aniline hydrochloride

Cat. No. B2661146
CAS RN: 1909305-38-9
M. Wt: 213.71
InChI Key: DKJQLNIQJGDSHX-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethoxy)aniline hydrochloride is a chemical compound with the CAS Number: 1909305-38-9 . It has a molecular weight of 213.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(2-cyclopropylethoxy)aniline hydrochloride . Its InChI code is 1S/C11H15NO.ClH/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9;/h3-6,9H,1-2,7-8,12H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 213.71 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 4-(2-Cyclopropylethoxy)aniline hydrochloride are not mentioned in the sources, there is a general interest in the potential applications of conducting polymers and organic dyes, given their similar molecular structures . Future research could explore this interaction further and its potential applications in various fields.

properties

IUPAC Name

4-(2-cyclopropylethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9;/h3-6,9H,1-2,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJQLNIQJGDSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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